

An In-depth Technical Guide to Ethyl 3-phenylpropionate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

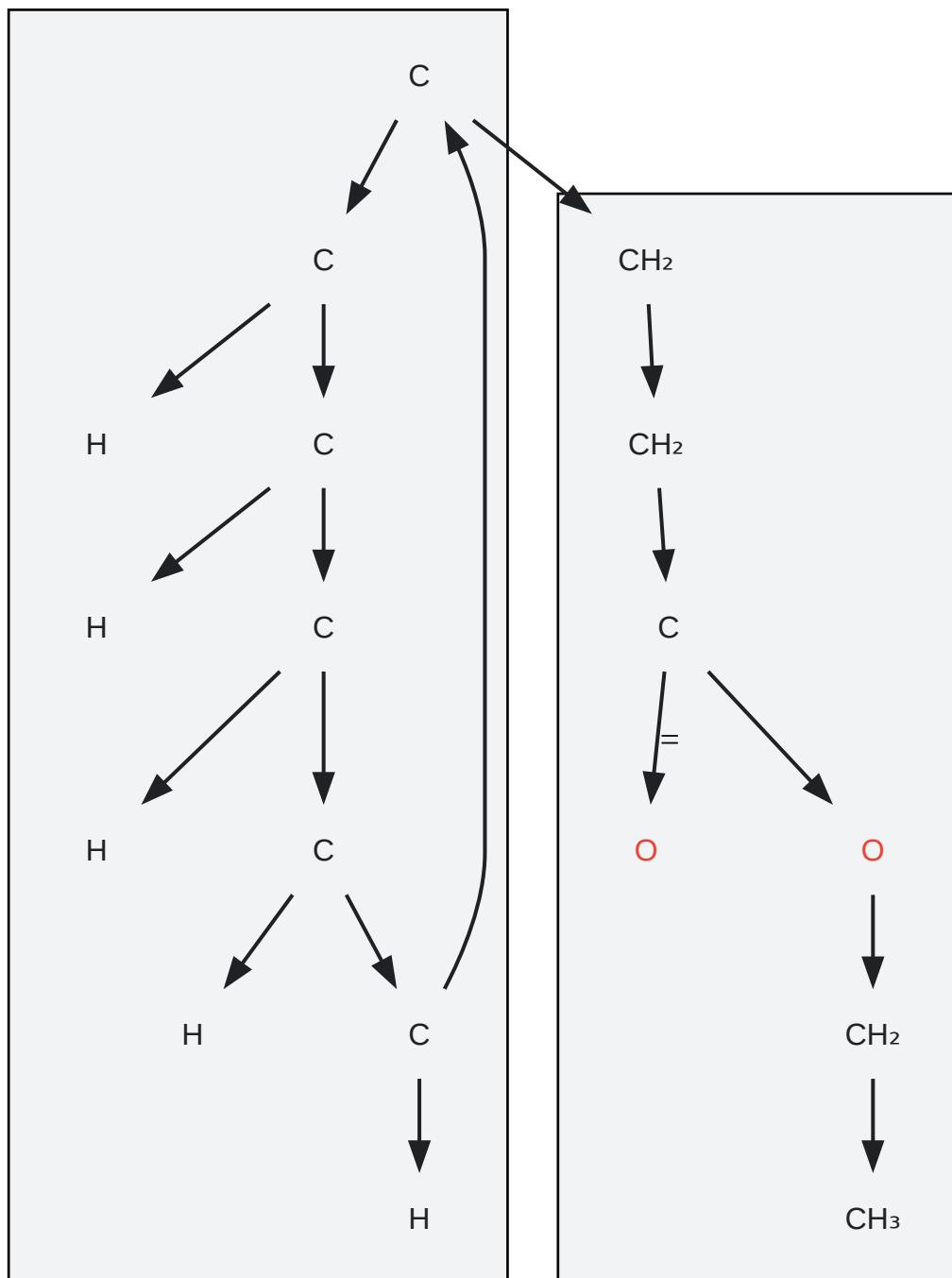
Compound of Interest

Compound Name: *Ethyl 3-phenylpropionate*

Cat. No.: B043296

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

Ethyl 3-phenylpropionate, also known as ethyl hydrocinnamate, is an organic ester with the chemical formula C₁₁H₁₄O₂.^{[1][2]} It is a colorless to pale yellow liquid characterized by a pleasant, fruity, and floral odor.^{[1][2]} This compound is utilized in the flavor and fragrance industries and serves as an intermediate in the synthesis of other organic compounds, including pharmaceutical precursors.^{[2][3]} This guide provides a comprehensive overview of its chemical properties, structure, and synthesis.

Chemical Structure

The molecular structure of **ethyl 3-phenylpropionate** consists of an ethyl ester group attached to a 3-phenylpropane backbone.

Chemical Structure of Ethyl 3-phenylpropionate

[Click to download full resolution via product page](#)

Caption: Molecular structure of **ethyl 3-phenylpropionate**.

Physicochemical Properties

The key physicochemical properties of **ethyl 3-phenylpropionate** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1] [2]
Molecular Weight	178.23 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1] [2]
Odor	Ethereal, rum, fruity, floral	[1] [3]
Boiling Point	247-248 °C	[3]
Melting Point	122-124 °C	[3]
Density	1.01 g/mL at 25 °C	[3]
Solubility in Water	Sparingly soluble (<0.1 g/100 mL at 25 °C)	[1] [3]
Solubility in Organic Solvents	Miscible with ethanol, acetone, and ether	[1]
Refractive Index (n ₂₀ /D)	1.494	[3]
LogP	2.79	[3] [4]
Flash Point	108 °C (226.4 °F) - closed cup	

Structural Identifiers

For unambiguous identification in databases and literature, the following structural identifiers are used.

Identifier Type	Identifier	Reference
CAS Number	2021-28-5	[1] [2]
SMILES	CCOC(=O)CCC1=CC=CC=C1	[5]
InChI	InChI=1S/C11H14O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3	[2] [5]
InChIKey	JAGZUIGGHGTFO-UHFFFAOYSA-N	[2] [5]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of **ethyl 3-phenylpropionate**.

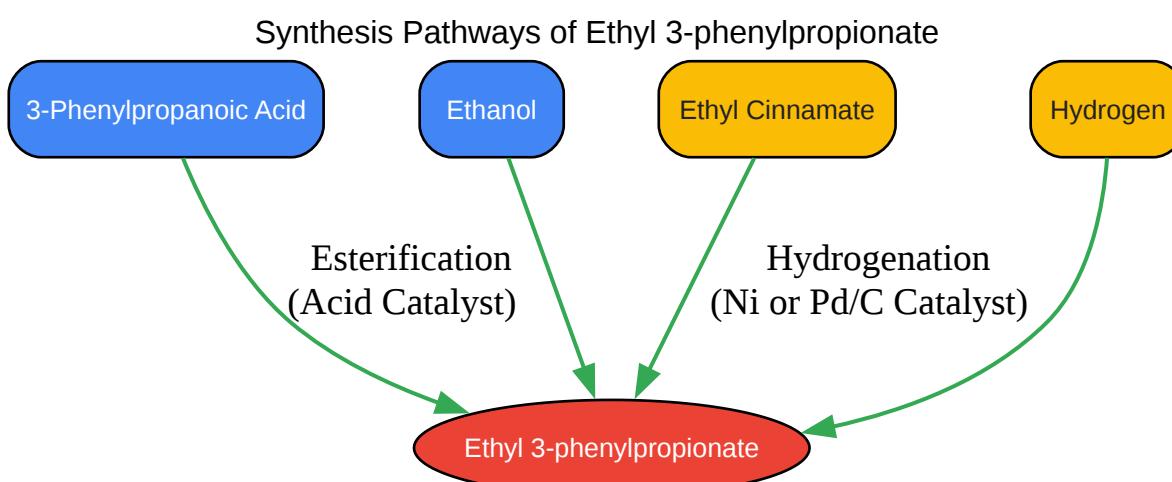
Spectroscopy	Data	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 1.23 (t, 3H), 2.61 (t, 2H), 2.94 (t, 2H), 4.12 (q, 2H), 7.16-7.29 (m, 5H)	[5]
¹³ C NMR (22.53 MHz, CDCl ₃)	δ (ppm): 14.21, 31.01, 35.94, 60.35, 126.23, 128.30, 128.47, 140.62, 172.82	[5]

Synthesis of Ethyl 3-phenylpropionate

Ethyl 3-phenylpropionate can be synthesized through several methods. The two primary routes are the esterification of 3-phenylpropanoic acid and the hydrogenation of ethyl cinnamate.

Experimental Protocols

1. Fischer Esterification of 3-Phenylpropanoic Acid


This method involves the reaction of 3-phenylpropanoic acid with ethanol in the presence of an acid catalyst.

- Reactants: 3-Phenylpropanoic acid, ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).
- General Procedure: 3-Phenylpropanoic acid is dissolved in an excess of ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for several hours. After the reaction is complete, the excess ethanol is removed by distillation. The remaining mixture is neutralized, extracted with an organic solvent, and purified by distillation.

2. Hydrogenation of Ethyl Cinnamate

This protocol involves the reduction of the double bond in ethyl cinnamate.[\[1\]](#)

- Reactants: Ethyl cinnamate, hydrogen gas, and a catalyst (e.g., Nickel or Palladium on carbon).[\[1\]](#)
- General Procedure: Ethyl cinnamate is dissolved in a suitable solvent, such as ethanol. The catalyst is added to the solution, and the mixture is subjected to a hydrogen atmosphere, often under pressure. The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is evaporated to yield **ethyl 3-phenylpropionate**, which can be further purified by distillation.

[Click to download full resolution via product page](#)

Caption: Key synthesis routes for **ethyl 3-phenylpropionate**.

Signaling Pathways

Based on available scientific literature, **ethyl 3-phenylpropionate** is primarily recognized for its applications in the flavor and fragrance industries and as a synthetic intermediate.^[2] There is no established evidence to suggest its direct involvement in specific biological signaling pathways as a primary mode of action. Its biological effects, if any, are likely related to its metabolism as a fatty acid ester.^[4]

Safety and Handling

Ethyl 3-phenylpropionate is considered to have low acute toxicity.^[1] However, standard laboratory safety precautions should be observed.

- Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and work in a well-ventilated area.^{[1][6]}
- Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.^{[1][6]}
- Handling: Avoid prolonged or repeated skin contact, as it may cause mild irritation. Inhalation of high concentrations of vapor may cause respiratory discomfort.^[1] In case of contact, wash the affected area with soap and water. If inhaled, move to fresh air.^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Page loading... [wap.guidechem.com]
2. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]
3. Ethyl 3-phenylpropionate | 2021-28-5 [chemicalbook.com]

- 4. Showing Compound Ethyl 3-phenylpropanoate (FDB020143) - FooDB [foodb.ca]
- 5. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synerzine.com [synerzine.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3-phenylpropionate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043296#ethyl-3-phenylpropionate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com